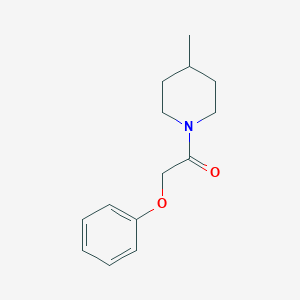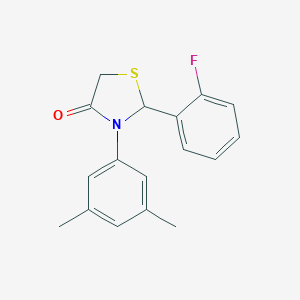
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, also known as DMF-TZ, is a synthetic compound that belongs to the thiazolidinone family. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress in diabetic animals.
实验室实验的优点和局限性
The advantages of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its high potency, low toxicity, and ability to target multiple pathways involved in various diseases. However, the limitations of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its poor solubility in water and its limited stability in the presence of light and air.
未来方向
There are several future directions that can be explored in the research of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one. These include the development of novel synthetic routes to improve the yield and purity of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
合成方法
The synthesis of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylaniline in the presence of acetic acid and sodium acetate to form 3-(3,5-dimethylphenyl)-2-fluorobenzylideneamine. This intermediate compound is then reacted with thioglycolic acid to form 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one.
科学研究应用
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
产品名称 |
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C17H16FNOS |
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-(3,5-dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16FNOS/c1-11-7-12(2)9-13(8-11)19-16(20)10-21-17(19)14-5-3-4-6-15(14)18/h3-9,17H,10H2,1-2H3 |
InChI 键 |
CUQWIYWZHFQGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



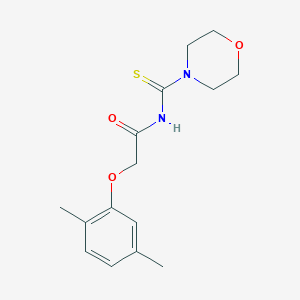
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



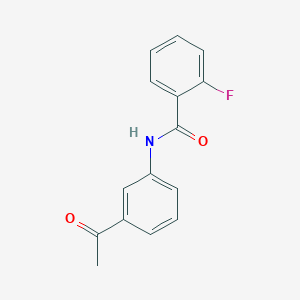

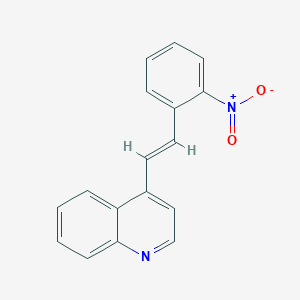
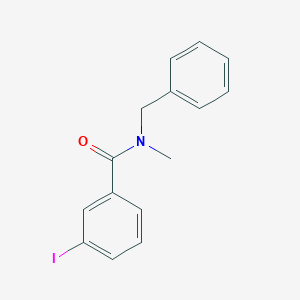
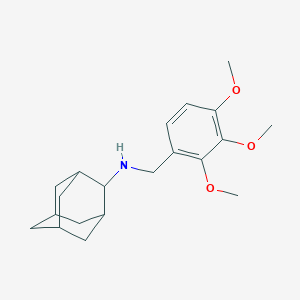
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
